molecular formula C40H42N4O4 B12457100 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(4-tert-butylphenoxy)acetamide]

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(4-tert-butylphenoxy)acetamide]

Cat. No.: B12457100
M. Wt: 642.8 g/mol
InChI Key: UOPQQJHTVDKGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds such as 4-tert-butylphenol and 2-(4-tert-butylphenoxy)acetic acid.

    Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds, often facilitated by catalysts such as palladium or copper.

    Amidation: The final step involves amidation, where the acetamide group is introduced to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium and copper catalysts are often employed in coupling and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its biological activity.

Uniqueness

2-(4-tert-butylphenoxy)-N-[4-(5-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C40H42N4O4

Molecular Weight

642.8 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-[2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C40H42N4O4/c1-39(2,3)30-11-19-34(20-12-30)47-25-36(45)43-32-15-7-27(8-16-32)29-23-41-38(42-24-29)28-9-17-33(18-10-28)44-37(46)26-48-35-21-13-31(14-22-35)40(4,5)6/h7-24H,25-26H2,1-6H3,(H,43,45)(H,44,46)

InChI Key

UOPQQJHTVDKGFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.